Bonducellpin D

Übersicht

Beschreibung

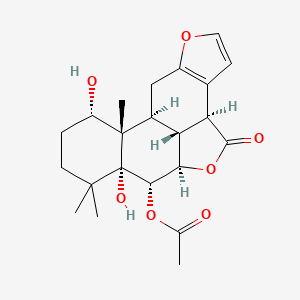

Bonducellpin D is a sesquiterpene lactone.

This compound is a natural product found in Guilandina bonduc and Caesalpinia minax with data available.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität gegen SARS-CoV-2

Bonducellpin D wurde als ein Leitmolekül im Kampf gegen SARS-CoV-2 identifiziert, das Virus, das für COVID-19 verantwortlich ist. Es weist eine hohe Bindungsaffinität zur Hauptprotease (M pro) des Virus auf, die für die Virusreplikation entscheidend ist. Die Verbindung bildet stabile molekulare Bindungen, die möglicherweise den Lebenszyklus des Virus blockieren und einen vielversprechenden Weg für die Medikamentenentwicklung eröffnen {svg_1}.

Breitband-Antivirales Potenzial

Neben SARS-CoV-2 zeigt this compound ein Hemmpotenzial gegen andere Coronaviren wie SARS-CoV und MERS-CoV. Diese Breitbandaktivität deutet auf seine Verwendung als vielseitiges antivirales Mittel hin, das bei der Bewältigung aktueller und zukünftiger Ausbrüche von Coronavirus-bedingten Krankheiten von Bedeutung sein könnte {svg_2}.

Pharmakologische Aktivitäten

This compound, das aus den Samen der traditionellen chinesischen Heilpflanze Caesalpinia bonducella gewonnen wird, ist Teil einer pharmakologischen Sammlung, die antimalarielle, antitumorale, antibakterielle, antidiabetische, antivirale, antioxidative, immunmodulatorische, antikonvulsive, antipsoriatische und antiulzeröse Aktivitäten umfasst. Diese breite Palette an pharmakologischen Aktivitäten weist auf sein Potenzial als vielseitiges Therapeutikum hin {svg_3}.

Anwendungen in der traditionellen Medizin

In traditionellen Medizinsystemen wie Siddha wird die Elternpflanze von this compound zur Behandlung verschiedener Krankheiten wie Fieber, Diabetes, Tumoren, Malaria, Asthma und mehr eingesetzt. Die Rolle der Verbindung bei diesen Behandlungen unterstreicht ihre Bedeutung in der Ethnopharmakologie und ihr Potenzial für die Integration in moderne therapeutische Praktiken {svg_4}.

Chemische Struktur und Bindungseigenschaften

Die chemische Struktur von this compound, einschließlich seiner Acetoxy-, Hydroxy- und Methoxycarbonylgruppen, spielt eine bedeutende Rolle für seine Bindungseigenschaften. Diese molekularen Merkmale tragen zu seiner Wechselwirkung mit biologischen Zielstrukturen bei, was für seine pharmakologischen Wirkungen unerlässlich ist {svg_5}.

Potenzial in der Medikamentenentwicklung

Die molekularen Eigenschaften von this compound machen es zu einem wertvollen Kandidaten für die Medikamentenentwicklung. Seine Fähigkeit, spezifische Wechselwirkungen mit viralen Enzymen und möglicherweise anderen biologischen Zielstrukturen einzugehen, kann die Synthese neuer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen lenken {svg_6}.

Forschung zu Wirkmechanismen

Das Verständnis der Wirkmechanismen von this compound ist für seine Anwendung in der Medizin entscheidend. Laufende Forschung zielt darauf ab, zu klären, wie es mit verschiedenen biologischen Systemen interagiert, was seine therapeutischen Anwendungen aufzeigen und bei der Entwicklung von Analoga mit gezielten Eigenschaften helfen wird {svg_7}.

Ethnobotanische Bedeutung

Die ethnobotanische Bedeutung von this compound liegt in seiner Herkunft aus einer Pflanze, die in der traditionellen Medizin weit verbreitet ist. Die Untersuchung seiner Anwendungen kann Einblicke in die medizinischen Praktiken verschiedener Kulturen liefern und zur Entdeckung neuer therapeutischer Verbindungen beitragen {svg_8}.

Wirkmechanismus

Target of Action

Bonducellpin D, a furanoditerpenoid lactone isolated from Caesalpinia minax , primarily targets the main protease (Mpro) of SARS-CoV-1 and SARS-CoV-2 . The Mpro is an essential enzyme in coronaviruses, responsible for viral replication and transcription .

Mode of Action

This compound exhibits broad-spectrum inhibition potential against SARS-CoV Mpro and MERS-CoV Mpro . It binds to the Mpro with a high affinity, resulting in the inhibition of the protease . The molecular binding is stabilized through hydrogen bonds with Glu166 and Thr190, as well as hydrophobic interactions via eight residues .

Biochemical Pathways

The inhibition of the Mpro by this compound disrupts the processing of polyproteins translated from viral RNA . This disruption prevents the virus from replicating and transcribing, thereby inhibiting its lifecycle .

Pharmacokinetics

The compound’s high binding affinity towards the mpro of sars-cov-1 and sars-cov-2 suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the inhibition of SARS-CoV-1 and SARS-CoV-2 replication . By inhibiting the Mpro, this compound prevents the virus from replicating and transcribing, thereby potentially reducing the severity of the infection . Additionally, this compound also exhibits moderate anti-cancer activity in vitro .

Biochemische Analyse

Biochemical Properties

Bonducellpin D plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the main protease (Mpro) of SARS-CoV and MERS-CoV with Ki values of 467.11 nM and 284.86 nM, respectively . The inhibition of these proteases is crucial as they are responsible for viral replication and transcription. This compound binds to the active site of these proteases, leading to their inhibition and subsequent disruption of the viral life cycle .

Cellular Effects

This compound influences various cellular processes and functions. In cancer cells, it exhibits moderate anti-cancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound affects cell signaling pathways, particularly those involved in viral replication. By inhibiting the main protease of SARS-CoV and MERS-CoV, this compound disrupts the viral replication process, thereby reducing viral load and infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with viral proteases. This compound binds to the active site of the main protease of SARS-CoV and MERS-CoV, leading to enzyme inhibition . This binding interaction prevents the protease from processing viral polyproteins, which are essential for viral replication and transcription. Additionally, this compound may influence gene expression by modulating signaling pathways involved in viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on viral proteases for several weeks in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . It is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to viral replication. It interacts with enzymes such as the main protease of SARS-CoV and MERS-CoV, inhibiting their activity and disrupting the viral life cycle . Additionally, this compound may influence metabolic flux and metabolite levels by modulating signaling pathways involved in viral replication .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on viral proteases .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with viral proteases and inhibits their activity . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its inhibitory effects on viral replication .

Eigenschaften

IUPAC Name |

[(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKUZWCBCFNRHH-ZCQRYNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H]3[C@H](CC4=C([C@H]3C(=O)O2)C=CO4)[C@@]5([C@@]1(C(CC[C@@H]5O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Bonducellpin D?

A1: this compound, alongside compounds 4 and 8 from the Caesalpinia minax plant, exhibited moderate in vitro anticancer activity against four human cancer cell lines: HepG-2 (liver cancer), K562 (leukemia), HeLa (cervical cancer), and Du145 (prostate cancer) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-4,6,10,12-tetramethyl-8-(methylsulfonylsulfanylmethyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1150565.png)

![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)